Sotalol
Overview
Description
Sotalol is a beta-blocker with antiarrhythmic properties that affects the heart and circulation within the atrium and ventricles . It is used to help keep the heart beating normally in people with certain documented heart rhythm disorders, such as atrial fibrillation, atrial flutter, ventricular tachycardia, and ventricular fibrillation .
Synthesis Analysis
A method for trace determination of sotalol, a β-blocker drug, using molecularly imprinted solid-phase extraction (MISPE) coupled with high-performance liquid chromatography with UV detection (HPLC/UV) has been described . The synthesis of the molecularly imprinted polymer was performed using acrylamide, ethylene glycol dimethacrylate, dimethylformamide, 2,2′-azobisisobutyronitrile and sotalol as a functional monomer, cross-linker monomer, solvent, initiator, and target drug, respectively .Molecular Structure Analysis
Sotalol has a molecular formula of C12H20N2O3S . It contains total 38 bonds; 18 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 hydroxyl group(s), 1 secondary alcohol(s), and 1 sulfonamide(s) (thio-/dithio-) .Scientific Research Applications
1. Efficacy in Treating Refractory Arrhythmias in Pediatric and Young Adult Patients
Sotalol, an antiarrhythmic medication combining beta-blocker and class III agent properties, has been found effective in treating refractory arrhythmias in pediatric patients. A study reviewing institutional experience with sotalol in 45 patients reported an 80% efficacy rate and 22% incidence of adverse side effects. The drug was mostly discontinued due to spontaneous disease resolution or cure by other means, rather than side effects or ineffectiveness (Tanel et al., 1995).
2. Suppression of Ventricular Arrhythmias
In a double-blind, randomized, placebo-controlled study involving 56 patients, sotalol demonstrated significant antiarrhythmic activity, reducing median arrhythmia frequency by 77 to 83%. It effectively reduced the frequency of complex ventricular arrhythmias, couplets, and runs, with minimal adverse side effects reported (Anderson et al., 1986).
3. Treatment of Supraventricular Tachyarrhythmias
Sotalol, as a noncardioselective beta-adrenergic blocking agent with class-3 antiarrhythmic effects, has been effective in treating supraventricular tachyarrhythmias. A study involving 29 patients showed that continuous infusion of sotalol restored sinus rhythm in a significant percentage of patients with paroxysmal supraventricular tachycardia, atrial flutter, and atrial fibrillation (Teo et al., 1985).
4. Management of Ventricular Tachyarrhythmias
Sotalol has emerged as a potent agent in managing ventricular tachyarrhythmias. Its beta-blockade and action potential duration prolongation contribute to its effectiveness in suppressing premature ventricular complexes and ventricular tachyarrhythmias. Studies have shown favorable interactions with implantable cardioverter-defibrillators, though its safety profile necessitates careful monitoring due to risks of proarrhythmia (O'Callaghan & Mcgovern, 1996).
5. Usefulness in Atrial Fibrillation and Flutter
Research has indicated that sotalol is useful in controlling atrial fibrillation and flutter. Studies show its effectiveness in maintaining sinus rhythm and controlling ventricular rate, especially after electrical cardioversion of atrial fibrillation. However, it should be noted that sotalol's side effects necessitate careful patient selection and monitoring (Gallik et al., 1997).
6. Hemodynamic Effects During Sinus Rhythm and Atrial Fibrillation
Sotalol has been investigated for its hemodynamic effects during sinus rhythm and atrial fibrillation. It was found to significantly diminish heart rate in both conditions. However, its effects on cardiac function were less evident during atrial fibrillation than during sinus rhythm, suggesting a more pronounced impact on ventricular distensibility during sinus rhythm (Alboni et al., 1993).
7. Intravenous Administration in Cardiac Arrhythmias
The use of intravenous sotalol has been explored for various cardiac arrhythmias. Recent approvals for intravenous administration have highlighted its potential, particularly for emergency or acute care settings. The antiarrhythmic action of sotalol depends on its ability to prolong refractoriness in cardiac tissues, and intravenous administration allows for rapid onset of action (Samanta et al., 2018).
Safety And Hazards
Sotalol should not be used if you have asthma, low potassium, or a serious heart condition such as severe heart failure, long QT syndrome, slow heartbeats that have caused you to faint, “sick sinus syndrome” or “AV block” (unless you have a pacemaker) . It may cause life-threatening ventricular tachycardia associated with QT interval prolongation . IV sotalol treatment should not be initiated if the baseline QTc is longer than 450ms . Reduce the dosage or discontinue if the interval extends to 500 ms or greater .
Future Directions
There are ongoing studies to evaluate the efficacy and safety of outpatient initiation of sotalol for the treatment of atrial fibrillation (AF) in a select group of patients with cardiac implantable electronic devices (CIEDs) capable of continuous rhythm monitoring remotely . This could potentially reduce the 3-day in-hospital initiation or dose escalation with oral administration to 1 day without compromising patient safety .
properties
IUPAC Name |
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMZVLHSJCTVON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
959-24-0 (mono-hydrochloride) | |
Record name | Sotalol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023589 | |
Record name | Sotalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sotalol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.82e-01 g/L | |
Record name | Sotalol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sotalol inhibits beta-1 adrenoceptors in the myocardium as well as rapid potassium channels to slow repolarization, lengthen the QT interval, and slow and shorten conduction of action potentials through the atria. The action of sotalol on beta adrenergic receptors lengthens the sinus node cycle, conduction time through the atrioventricular node, refractory period, and duration of action potentials. | |
Record name | Sotalol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00489 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Sotalol | |
CAS RN |
3930-20-9 | |
Record name | Sotalol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3930-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sotalol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sotalol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00489 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sotalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOTALOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6D97U294I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sotalol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206.5 - 207 °C | |
Record name | Sotalol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00489 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sotalol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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